

Application Notes and Protocols for Hydroxy Darunavir as a Reference Standard

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Compound of Interest

Compound Name: Hydroxy Darunavir

Cat. No.: B600896

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Introduction

Hydroxy Darunavir is a primary metabolite of Darunavir, a potent second-generation HIV-1 protease inhibitor.[1][2] Darunavir is a cornerstone of highly active antiretroviral therapy (HAART) and functions by preventing the maturation of viral particles through the inhibition of the HIV-1 protease enzyme.[3][4][5] Understanding the metabolic fate of Darunavir is crucial for comprehensive pharmacokinetic and drug metabolism studies. **Hydroxy Darunavir**, formed through hydroxylation reactions in the body, serves as a critical reference standard for the accurate quantification of this metabolite in biological matrices and for impurity profiling in drug manufacturing.

These application notes provide detailed protocols for the use of **Hydroxy Darunavir** as a reference standard in common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Chemical Information

Parameter	Information
Chemical Name	Varies by isomeric position (e.g., 4-Hydroxy Darunavir, 3'-Hydroxy Darunavir)
Synonyms	Hydroxylated metabolite of Darunavir
Molecular Formula	C ₂₇ H ₃₇ N ₃ O ₈ S
Molecular Weight	563.66 g/mol
CAS Number	Varies by isomer (e.g., 313682-97-2 for 4-Hydroxy Darunavir, 1159613-24-7 for 3'-Hydroxy Darunavir)

Quantitative Data Summary

The following table summarizes typical data found in a Certificate of Analysis (CoA) for a **Hydroxy Darunavir** reference standard. Note: Users should always refer to the batch-specific CoA provided by the supplier for exact values.

Parameter	Specification
Purity (by HPLC)	≥98%
Identification	Conforms to structure (¹ H NMR, Mass Spectrometry)
Moisture Content (Karl Fischer)	≤1.0%
Residual Solvents	Meets USP <467> requirements
Storage Conditions	-20°C, protected from light and moisture
Retest Date	24 months from the date of synthesis

Experimental Protocols

Protocol 1: Quantification of Hydroxy Darunavir by Reverse-Phase High-Performance Liquid

Chromatography (RP-HPLC)

This protocol outlines a general method for the quantification of **Hydroxy Darunavir** using RP-HPLC with UV detection. This method is suitable for purity assessment and quantification in bulk materials or simple formulations.

1. Materials and Reagents:

- **Hydroxy Darunavir** Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium Acetate (analytical grade)
- Formic Acid (analytical grade)
- Deionized Water (18.2 MΩ·cm)
- 0.45 µm nylon syringe filters

2. Chromatographic Conditions:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid
Mobile Phase B	Acetonitrile
Gradient	20% B to 80% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	265 nm
Injection Volume	10 µL

3. Standard Solution Preparation:

- Accurately weigh approximately 5 mg of **Hydroxy Darunavir** Reference Standard.
- Dissolve in a minimal amount of methanol and dilute to 10 mL with mobile phase A in a volumetric flask to obtain a stock solution of 500 µg/mL.
- Prepare a series of calibration standards by serial dilution of the stock solution with mobile phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
- Filter all solutions through a 0.45 µm syringe filter before injection.

4. Sample Preparation:

- Prepare the sample by dissolving it in a suitable solvent and diluting it with mobile phase A to a concentration expected to be within the calibration range.
- Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis and Data Interpretation:

- Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
- Inject the sample solution and determine the concentration of **Hydroxy Darunavir** from the calibration curve.
- Assess the purity of the reference standard by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

Protocol 2: Quantification of Hydroxy Darunavir in Biological Matrices by LC-MS/MS

This protocol provides a sensitive and selective method for the quantification of **Hydroxy Darunavir** in plasma, suitable for pharmacokinetic studies.

1. Materials and Reagents:

- **Hydroxy Darunavir** Reference Standard
- Internal Standard (IS) (e.g., deuterated Darunavir or a structurally similar compound)
- Acetonitrile (LC-MS grade) with 0.1% Formic Acid
- Deionized Water (LC-MS grade) with 0.1% Formic Acid
- Human Plasma (or other relevant biological matrix)

2. LC-MS/MS Instrumentation and Conditions:

Parameter	Condition
LC System	UPLC or HPLC system
Column	C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	10% B to 90% B over 5 minutes
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Hydroxy Darunavir: To be optimized (e.g., 564.2 -> 392.2); IS: To be optimized

3. Standard and Quality Control (QC) Sample Preparation:

- Prepare a stock solution of **Hydroxy Darunavir** (1 mg/mL) in methanol.
- Prepare a stock solution of the Internal Standard (1 mg/mL) in methanol.
- Prepare working solutions of **Hydroxy Darunavir** by serial dilution of the stock solution.
- Spike blank plasma with the working solutions to create calibration standards and QC samples at various concentrations.

4. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the IS working solution.
- Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of mobile phase A.

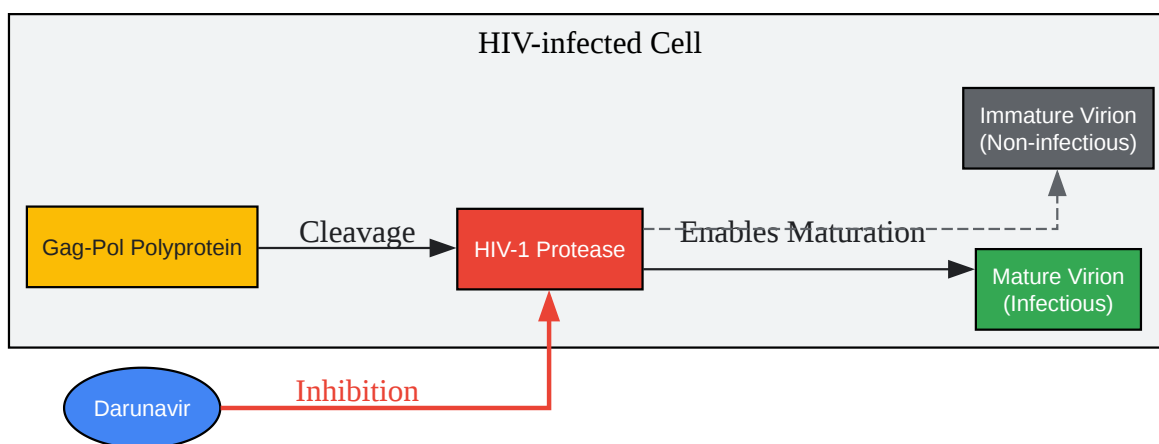
5. Analysis and Data Interpretation:

- Inject the prepared samples onto the LC-MS/MS system.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
- Determine the concentration of **Hydroxy Darunavir** in the unknown samples using the regression equation from the calibration curve.

Visualizations

Darunavir Mechanism of Action

Darunavir is a competitive inhibitor of the HIV-1 protease. It binds to the active site of the enzyme, preventing the cleavage of Gag-Pol polyproteins, which are essential for the production of mature, infectious virions.

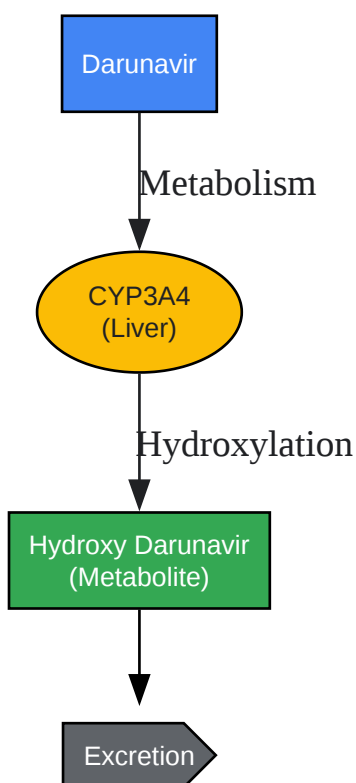


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Caption: Darunavir inhibits HIV-1 protease, preventing viral maturation.

Metabolic Pathway of Darunavir

Darunavir is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the major isoform involved. Hydroxylation is one of the key metabolic pathways.

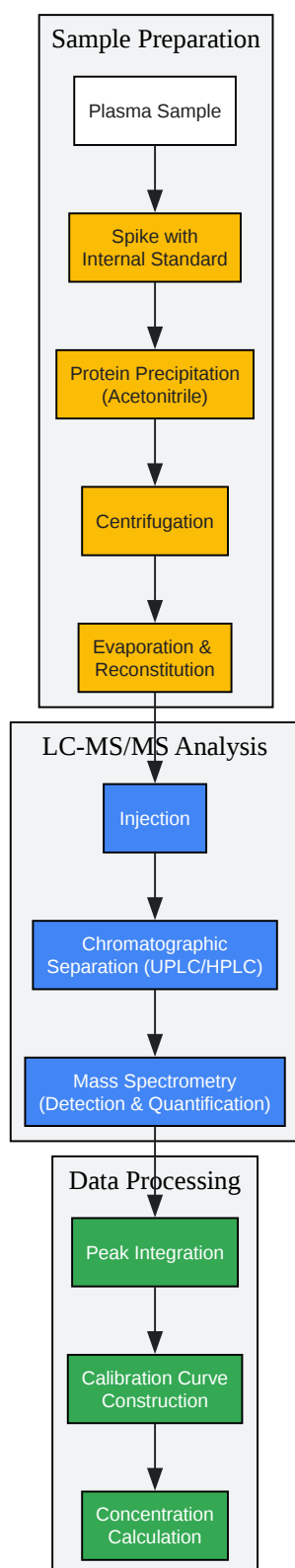


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Caption: Metabolic conversion of Darunavir to **Hydroxy Darunavir** by CYP3A4.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the logical flow of the LC-MS/MS protocol for quantifying **Hydroxy Darunavir** in a biological matrix.



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Caption: Workflow for the bioanalysis of **Hydroxy Darunavir**.

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